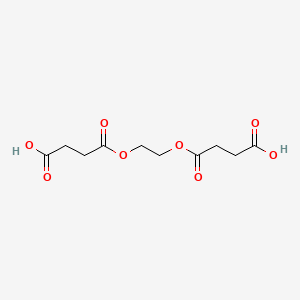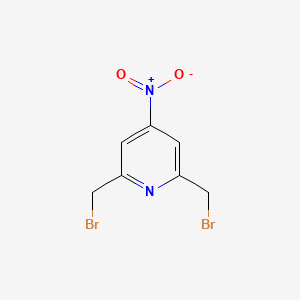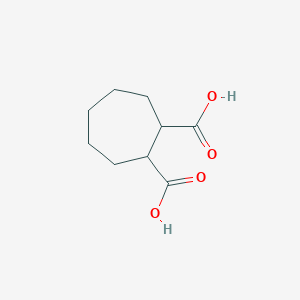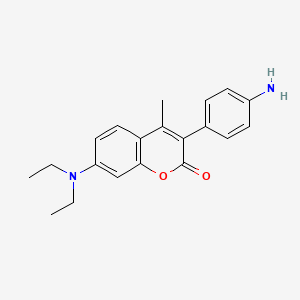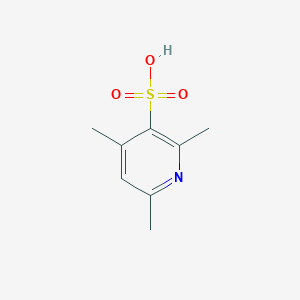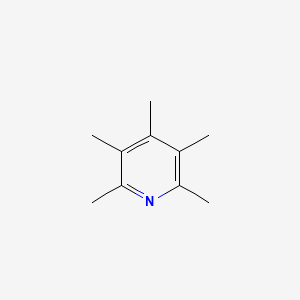
2,3,4,5,6-Pentamethylpyridine
Übersicht
Beschreibung
2,3,4,5,6-Pentamethylpyridine is a chemical compound with the molecular formula C10H15N and a molecular weight of 149.23 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2,3,4,5,6-Pentamethylpyridine consists of a pyridine ring with five methyl groups attached to it . The linear formula is C10H15N .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
2,3,4,5,6-Pentamethylpyridine, as part of the terpyridine family, is utilized in various research fields like materials science, biomedicinal chemistry, and organometallic catalysis. Its applications range from artificial photosynthesis (water splitting) to biochemical transformations and polymerization reactions. These reactions are catalyzed by terpyridines and their transition metal complexes, showcasing the versatility of such compounds in organic and macromolecular chemistry (Winter, Newkome, & Schubert, 2011).
Material Science and Medicinal Chemistry
Terpyridines, including derivatives like 2,3,4,5,6-Pentamethylpyridine, find significant applications in material science, particularly in photovoltaics. Additionally, their role in biomedicinal chemistry, such as in DNA intercalation, highlights their potential in therapeutic applications and drug development (Winter, Newkome, & Schubert, 2011).
Antimicrobial and Antioxidant Activity
Specifically synthesized compounds related to 2,3,4,5,6-Pentamethylpyridine have demonstrated antimicrobial and antioxidant activity. For instance, compounds derived from the condensation reaction of similar pyridine derivatives showed moderate antifungal activity. This suggests potential applications in antibacterial and antifungal areas, signifying the importance of such compounds in the medical field (Rusnac et al., 2020).
Vapochromic Behavior and Sensing Applications
2,3,4,5,6-Pentamethylpyridine derivatives, as part of novel terpyridine ligands, exhibit vapochromic behavior, changing color upon exposure to certain volatile organic compounds (VOCs). This property is critical for sensing applications, including the selective detection of VOCs like methylene chloride, ethanol, and acetonitrile (Du, Schneider, Brennessel, & Eisenberg, 2008).
Luminescent Properties in Coordination Chemistry
Compounds containing 2,3,4,5,6-Pentamethylpyridine analogues demonstrate unique luminescent properties when used as ligands in coordination chemistry. These properties are exploited in various applications, such as biological sensing and photochemical processes, indicating their significance in both scientific research and potential industrial applications (Halcrow, 2005).
Safety and Hazards
Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2,3,4,5,6-Pentamethylpyridine . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentamethylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-6-7(2)9(4)11-10(5)8(6)3/h1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFURNOQUNVHWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343627 | |
| Record name | 2,3,4,5,6-Pentamethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentamethylpyridine | |
CAS RN |
3748-83-2 | |
| Record name | 2,3,4,5,6-Pentamethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



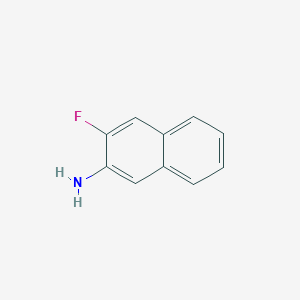
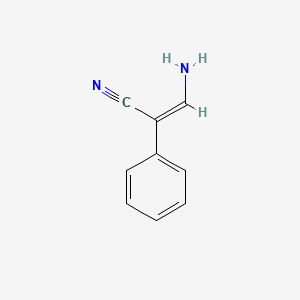
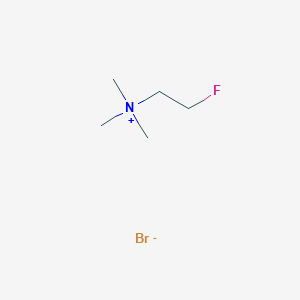
![3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester](/img/structure/B3065251.png)




